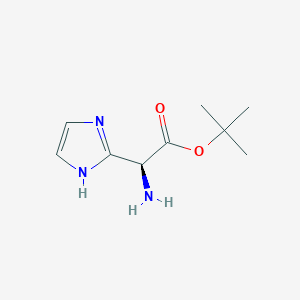
6-Bromo-7-methoxy-3-nitroquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-methoxy-3-nitroquinolin-4-ol is a chemical compound with the molecular formula C10H7BrN2O4 and a molecular weight of 299.08 g/mol It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a quinoline ring
Métodos De Preparación
The synthesis of 6-Bromo-7-methoxy-3-nitroquinolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 7-methoxyquinoline followed by nitration and subsequent hydroxylation . The reaction conditions often involve the use of bromine, nitric acid, and a suitable base for hydroxylation. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
6-Bromo-7-methoxy-3-nitroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Bromo-7-methoxy-3-nitroquinolin-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-7-methoxy-3-nitroquinolin-4-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors .
Comparación Con Compuestos Similares
Similar compounds to 6-Bromo-7-methoxy-3-nitroquinolin-4-ol include:
6-Bromo-7-fluoro-3-nitroquinolin-4-ol: Differing by the presence of a fluoro group instead of a methoxy group.
6-Bromo-7-methoxy-3-aminoquinolin-4-ol: Differing by the presence of an amino group instead of a nitro group.
7-Methoxy-3-nitroquinolin-4-ol: Lacking the bromine atom. The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H7BrN2O4 |
|---|---|
Peso molecular |
299.08 g/mol |
Nombre IUPAC |
6-bromo-7-methoxy-3-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-9-3-7-5(2-6(9)11)10(14)8(4-12-7)13(15)16/h2-4H,1H3,(H,12,14) |
Clave InChI |
YNXRBUSJKSWLSN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)NC=C(C2=O)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



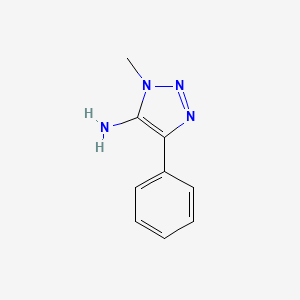

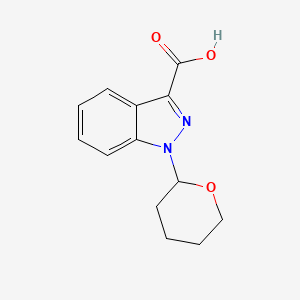
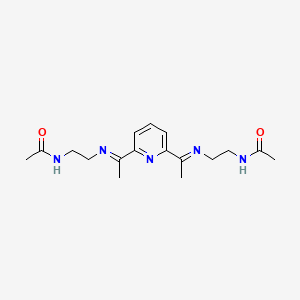
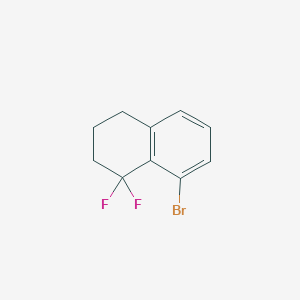
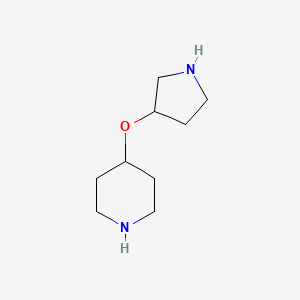
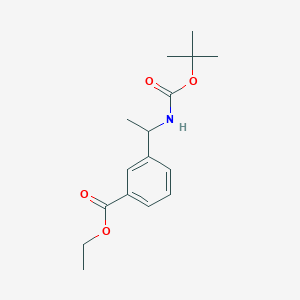
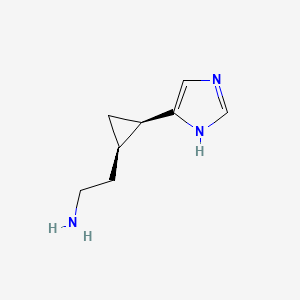
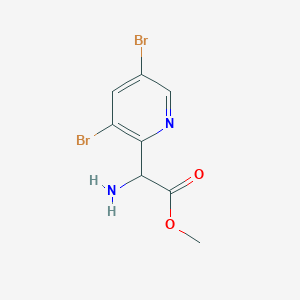
![N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine](/img/structure/B12827875.png)
![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)

